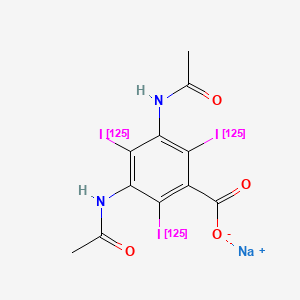

Diatrizoate sodium I-125

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Se utiliza principalmente en imágenes médicas para visualizar venas, el sistema urinario, el bazo y las articulaciones, así como en tomografía computarizada (TC) . Este compuesto es esencial en la radiología diagnóstica debido a su capacidad para mejorar el contraste de las imágenes, lo que facilita la identificación de anomalías.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El diatrizoato de sodio se sintetiza mediante la yodación del ácido 3,5-diacetamido-2,4,6-triyodobenzoico. El proceso implica la reacción del derivado del ácido benzoico con yodo en presencia de un agente oxidante. El producto resultante se neutraliza luego con hidróxido de sodio para formar la sal de sodio .

Métodos de producción industrial

En entornos industriales, el diatrizoato de sodio se produce mediante un proceso de yodación similar, seguido de pasos de purificación para garantizar que el compuesto cumpla con los estándares de pureza requeridos. El producto final se almacena típicamente en contenedores bien cerrados a temperatura ambiente para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El diatrizoato de sodio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los átomos de yodo en el compuesto pueden participar en reacciones de oxidación.

Reducción: El compuesto se puede reducir en condiciones específicas para alterar su contenido de yodo.

Sustitución: Los grupos acetilamino se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de subproductos yodados, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El diatrizoato de sodio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones y estudios químicos.

Biología: Se emplea en estudios biológicos para visualizar y rastrear procesos biológicos.

Medicina: Ampliamente utilizado en radiología diagnóstica para mejorar el contraste de las imágenes médicas.

Industria: Se utiliza en la producción de otros compuestos yodados y en procesos de control de calidad

Mecanismo De Acción

El diatrizoato de sodio ejerce sus efectos al aumentar el contraste de las imágenes en estudios radiográficos. Los átomos de yodo en el compuesto son muy densos en electrones, lo que les permite dispersar o detener eficazmente los rayos X. Esto crea una clara distinción entre los diferentes tejidos y órganos del cuerpo, lo que facilita que los médicos identifiquen anomalías .

Comparación Con Compuestos Similares

El diatrizoato de sodio se compara a menudo con otros agentes de contraste yodados, como:

Iotalamato: Otro agente de contraste yodado utilizado en aplicaciones similares.

Metrizoato: Conocido por su uso en angiografía y urografía.

Iodamida: Se utiliza en estudios gastrointestinales.

Singularidad

El diatrizoato de sodio es único debido a su alta osmolalidad y efectividad en una amplia gama de procedimientos de diagnóstico por imágenes. Su capacidad para proporcionar imágenes claras y detalladas lo convierte en una opción preferida en muchos entornos médicos .

Actividad Biológica

Diatrizoate sodium I-125 is a radiopaque contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans and other diagnostic procedures. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, therapeutic applications, and associated case studies.

Diatrizoate sodium is an iodine-containing compound with the molecular formula C11H9I3N2O4 and a molecular weight of approximately 613.91 g/mol. It is characterized as a high-osmolality contrast agent, with osmolality ranging from 1500 mOsm/kg to over 2000 mOsm/kg depending on the concentration .

Upon administration, this compound is rapidly distributed in the vascular system. Its primary route of excretion is renal, with approximately 90-100% of the compound being cleared from the plasma via the kidneys . The contrast agent exhibits minimal binding to serum proteins, which facilitates its elimination through urine. Notably, it crosses the placental barrier and can be excreted in breast milk .

Biological Activity and Toxicity

This compound has been associated with several biological activities and potential toxic effects:

- Renal Toxicity : High-osmolality contrast agents like diatrizoate can induce nephrotoxicity, characterized by apoptosis and cellular energy failure in renal cells. The mechanism is thought to involve oxidative stress leading to disruption of calcium homeostasis and tubular cell polarity .

- Adverse Reactions : Common adverse effects include nausea, vomiting, hypotension, and hypertension during selective renal arteriography. Severe reactions may lead to life-threatening conditions such as pulmonary hemorrhage or cardiac arrest in cases of overdose .

Clinical Applications

This compound is primarily used in imaging studies due to its radiopaque properties. Below are some key clinical applications:

- Computed Tomography (CT) : It enhances imaging quality by providing clear delineation of anatomical structures. The degree of enhancement correlates directly with the iodine concentration administered .

- Gastrointestinal Imaging : It serves as an alternative to barium sulfate for patients with allergies or contraindications to barium. Its osmotic properties can help alleviate obstructions caused by conditions like Ascaris lumbricoides infection .

Case Studies

Several studies highlight the effectiveness and safety of this compound in clinical settings:

- Gastrografin in Adhesive Small Bowel Obstruction :

- Renal Clearance Studies :

Summary Table of Biological Activities

Propiedades

Número CAS |

23548-99-4 |

|---|---|

Fórmula molecular |

C11H8I3N2NaO4 |

Peso molecular |

629.90 g/mol |

Nombre IUPAC |

sodium;3,5-diacetamido-2,4,6-tris(125I)(iodanyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2; |

Clave InChI |

ZEYOIOAKZLALAP-SQHZOQHUSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

SMILES isomérico |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])NC(=O)C)[125I].[Na+] |

SMILES canónico |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.